Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)-
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Overview
Description
Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- is a complex organic compound with a unique structure that includes a hydrazino group attached to a pyridazinyl ring, which is further connected to a pyrazolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- typically involves multiple steps, starting with the preparation of the pyridazinyl and pyrazolyl intermediates. The hydrazino group is introduced through a hydrazination reaction, where a suitable hydrazine derivative reacts with the pyridazinyl intermediate under controlled conditions. The final step involves the acylation of the hydrazino-pyridazinyl-pyrazolyl intermediate to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridazinyl and pyrazolyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- **Acetamide, 2-[(6-hydrazino-3-pyridazinyl)oxy]-N-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-
- 1-(6-Hydrazino-3-pyridazinyl)-1H-pyrazol-4-amine
- 1-Ethyl-3-(6-hydrazino-3-pyridazinyl)urea
Uniqueness
Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- is unique due to its specific structural features, such as the combination of pyridazinyl and pyrazolyl rings with a hydrazino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
73259-13-9 |
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Molecular Formula |
C11H15N7O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[1-(6-hydrazinylpyridazin-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |
InChI |
InChI=1S/C11H15N7O/c1-6-11(13-8(3)19)7(2)18(17-6)10-5-4-9(14-12)15-16-10/h4-5H,12H2,1-3H3,(H,13,19)(H,14,15) |
InChI Key |
SGLDAKQEPZWIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=NN=C(C=C2)NN)C)NC(=O)C |
Origin of Product |
United States |
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